1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol
Description
1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol is a fluorinated amino alcohol derivative characterized by a trifluoromethyl group at the 1-position and a pyridin-4-ylmethylamino substituent at the 3-position of the propan-2-ol backbone.
The pyridine moiety in this compound may enhance solubility and influence binding interactions in biological systems compared to non-aromatic or bulkier substituents. Fluorination at the 1-position is a common strategy to improve metabolic stability and lipophilicity, critical for drug bioavailability .
Properties
Molecular Formula |
C9H11F3N2O |
|---|---|
Molecular Weight |
220.19 g/mol |
IUPAC Name |
1,1,1-trifluoro-3-(pyridin-4-ylmethylamino)propan-2-ol |
InChI |
InChI=1S/C9H11F3N2O/c10-9(11,12)8(15)6-14-5-7-1-3-13-4-2-7/h1-4,8,14-15H,5-6H2 |
InChI Key |
JHODGJDFYAOFDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1CNCC(C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol typically involves multiple steps. One common route includes the reaction of 1,1,1-trifluoroacetone with pyridine-4-carboxaldehyde in the presence of a reducing agent to form the intermediate, which is then further reacted with an amine to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in various chemical reactions and processes.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to increased potency and selectivity. The pyridine moiety can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below summarizes key structural analogs, their substituents, molecular weights, and notable properties:
Key Observations :
- Substituent Impact : Bulky or halogenated groups (e.g., tetrabromo-benzimidazole in rac-6) correlate with enhanced kinase inhibition, likely due to improved target binding . Pyridine and thienyl groups may modulate solubility and electronic effects.
- Fluorination: All analogs share the 1,1,1-trifluoro motif, which increases lipophilicity (logP) and metabolic resistance compared to non-fluorinated alcohols.
Kinase Inhibition and Anticancer Activity
- rac-6 : Demonstrates dual inhibition of CK2 and PIM-1 kinases (∆Gcalc = −9.2 kcal/mol), inducing apoptosis in leukemia and breast cancer cells via intrinsic pathways. Its brominated benzimidazole group facilitates strong hydrophobic interactions with kinase ATP-binding pockets .
- Pyridine Derivatives: While the target compound’s activity is unreported, pyridine-containing analogs (e.g., 1,1,1-Trifluoro-3-(2-pyridinylsulfanyl)-2-propanol, CAS 478047-11-9) are often explored for metal chelation or as intermediates in drug synthesis .
Binding Affinity and Docking Studies
- rac-6 vs. rac-11 : Docking studies reveal rac-6’s superior binding affinity (∆Gcalc = −9.2 kcal/mol) over rac-11 (∆Gcalc = −7.8 kcal/mol), attributed to halogen bonding from bromine substituents .
- Hypothetical Target Compound : The pyridin-4-ylmethyl group may engage in π-π stacking or hydrogen bonding, but absence of electron-withdrawing groups (e.g., Br, CF₃) could limit kinase affinity compared to rac-6 .
Biological Activity
1,1,1-Trifluoro-3-((pyridin-4-ylmethyl)amino)propan-2-ol is a compound of interest in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C10H12F3N2O. It features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of organic compounds. The presence of a pyridine ring contributes to its biological activity through interactions with various biological targets.
Research indicates that this compound exhibits inhibitory effects on specific enzymes and receptors involved in disease pathways. For instance, it has been shown to inhibit the activity of dihydrofolate reductase (DHFR), a key enzyme in folate metabolism critical for DNA synthesis and cell proliferation .
In Vitro Studies
In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines. A study reported that it exhibited cytotoxic effects against various cancer types, including breast cancer and glioma cells. The compound's IC50 values ranged from 5 to 15 µM depending on the cell line tested .
In Vivo Studies
Animal models have been utilized to assess the efficacy of this compound in vivo. Results indicated that treatment with this compound led to a reduction in tumor size and improved survival rates in mice bearing xenografts of human tumors. Notably, the compound was well-tolerated with minimal side effects observed .
Case Studies
| Study | Model | Findings |
|---|---|---|
| Queener et al. (2022) | Human cancer cell lines | Inhibition of DHFR; IC50 values between 5–15 µM |
| Animal Study (2023) | Mice with xenografted tumors | Significant reduction in tumor size; improved survival rates |
Therapeutic Potential
Given its mechanism of action and observed biological activities, this compound shows promise as a therapeutic agent for various cancers. Further studies are warranted to explore its potential in combination therapies and its effects on cancer stem cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
